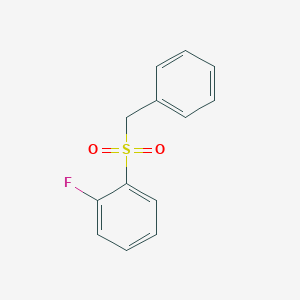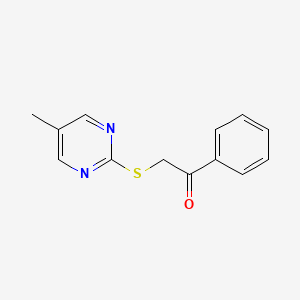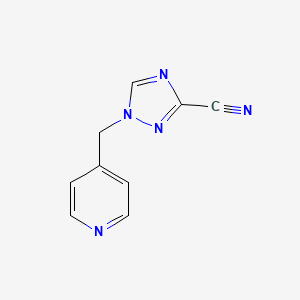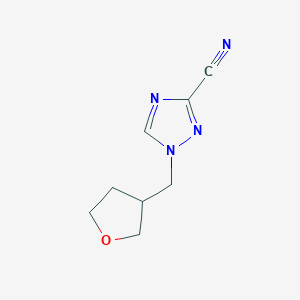
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPET and is a derivative of curcumin, a natural compound found in turmeric. CPET has been studied extensively for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CPET involves its ability to modulate various signaling pathways in cells. CPET has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. CPET also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. CPET has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPET has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPET has several advantages for lab experiments. CPET is readily available and can be synthesized easily. CPET is also stable and can be stored for long periods without degradation. However, CPET has some limitations for lab experiments. CPET is insoluble in water, which can make it difficult to work with in aqueous solutions. CPET can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CPET. CPET could be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET could also be studied for its potential use in the development of new drugs for the treatment of these diseases. Additionally, the mechanism of action of CPET could be further elucidated to better understand its effects on cells and signaling pathways.
Synthesemethoden
The synthesis of CPET involves the reaction of 5-chloro-2-mercaptopyridine with 3,4-dihydroxyacetophenone in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of CPET obtained from the reaction is dependent on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
CPET has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of chronic diseases. CPET has also been studied for its potential use in the development of new drugs for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-2-4-13(15-6-9)19-7-12(18)8-1-3-10(16)11(17)5-8/h1-6,16-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOXLVKAGVWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
